molecular formula C6H8N2O4 B12916123 3,3'-bi-1,3-Oxazolidine-2,2'-dione CAS No. 89533-03-9

3,3'-bi-1,3-Oxazolidine-2,2'-dione

Cat. No.: B12916123
CAS No.: 89533-03-9
M. Wt: 172.14 g/mol
InChI Key: HTTOAZGYFLWWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-bi-1,3-Oxazolidine-2,2’-dione is a heterocyclic compound with the molecular formula C6H8N2O4 and a molecular weight of 172.1387 g/mol It is characterized by the presence of two oxazolidine rings, which are five-membered rings containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-bi-1,3-Oxazolidine-2,2’-dione typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids . This reaction is carried out under mild conditions and yields the target product in good to excellent yields.

Industrial Production Methods: Industrial production of 3,3’-bi-1,3-Oxazolidine-2,2’-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,3’-bi-1,3-Oxazolidine-2,2’-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

3,3’-bi-1,3-Oxazolidine-2,2’-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-bi-1,3-Oxazolidine-2,2’-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme. Additionally, its unique structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Uniqueness: 3,3’-bi-1,3-Oxazolidine-2,2’-dione is unique due to its bis-oxazolidine structure, which imparts distinct chemical and physical properties

Properties

CAS No.

89533-03-9

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

3-(2-oxo-1,3-oxazolidin-3-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H8N2O4/c9-5-7(1-3-11-5)8-2-4-12-6(8)10/h1-4H2

InChI Key

HTTOAZGYFLWWHP-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1N2CCOC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.